4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-24(17-7-5-4-6-8-17)32(29,30)19-12-9-16(10-13-19)22(26)23-20-14-11-18(25(27)28)15-21(20)31-2/h9-15,17H,3-8H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRAEDPLPGHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Cyclohexyl(ethyl)sulfamoyl Group: This step involves the reaction of the benzamide with cyclohexyl ethylamine and a sulfonyl chloride under basic conditions.
Attachment of the 2-Methoxy-4-Nitrophenyl Group: The final step involves the nitration of the benzamide derivative followed by methoxylation using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide exhibit significant antitumor properties. Research has shown that the incorporation of sulfamoyl groups can enhance the cytotoxicity against various cancer cell lines.
- Case Study : A study published in the Russian Journal of Organic Chemistry highlighted the synthesis of related sulfamoyl compounds and their evaluation against tumor cells, suggesting that modifications in the aromatic moiety could lead to improved efficacy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfamoyl derivatives are known for their antibacterial properties, which could be leveraged in developing new antibiotics.
- Research Findings : Investigations into related compounds have demonstrated their effectiveness against resistant bacterial strains, indicating a promising avenue for further exploration in drug development .
Synthesis and Derivative Studies
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups.
- Synthetic Pathway : The initial steps typically involve the preparation of the benzamide derivative followed by the introduction of the sulfamoyl and nitro functionalities through nucleophilic substitution reactions.
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological assessments are essential to evaluate its suitability for therapeutic use.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 1,3,4-Oxadiazole Derivatives
The target compound belongs to the 1,3,4-oxadiazole class, sharing structural homology with LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide). Key differences include:
The benzyl group in LMM5 may enhance lipophilicity and membrane penetration, explaining its superior antifungal potency compared to the target compound’s cyclohexyl-ethyl group, which introduces steric bulk.
Comparison with Other Benzamide Derivatives
Nitro- and Methoxy-Substituted Benzamides
Compounds such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) and 4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide share the nitro-methoxy aromatic motif but lack the sulfamoyl moiety.
The absence of sulfamoyl groups in these analogs likely limits their antifungal efficacy, underscoring the importance of this moiety in Trr1 inhibition.
Imidazole-Containing Benzamides
Derivatives like 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide exhibit antifungal activity but replace oxadiazole with imidazole.
| Feature | Target Compound | Imidazole Derivative |
|---|---|---|
| Heterocycle | 1,3,4-Oxadiazole | Imidazole |
| Sulfamoyl Substituent | Cyclohexyl + ethyl | 5-Methylisoxazol-4-yl |
| Activity | Antifungal | Antifungal |
The imidazole ring’s smaller size and higher polarity may alter binding kinetics compared to oxadiazole, though both classes retain sulfamoyl-mediated activity.
Comparison with Complex Benzamide Derivatives
Compounds such as (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide incorporate bulky groups like dihydroartemisinin, which improve solubility but reduce synthetic accessibility.
Structural-Activity Relationship (SAR) Insights
- Sulfamoyl Groups : Cyclohexyl-ethyl substitution balances steric bulk and lipophilicity but may reduce potency compared to benzyl-methyl (LMM5) .
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with Trr1’s active site .
- Heterocycles : Oxadiazole vs. imidazole alters binding pocket compatibility .
Biological Activity
The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₅S
- CAS Number : Not specified in the sources.
Research indicates that sulfamoyl benzamides, including the compound , exhibit biological activity primarily through inhibition of certain enzymes. In particular, they have been noted for their inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are involved in nucleotide metabolism.
Inhibition Studies
A study highlighted several sulfamoyl benzamide derivatives and their inhibition profiles against h-NTPDases:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3i | 2.88 ± 0.13 | h-NTPDase1 |
| 3f | Sub-micromolar | h-NTPDase2 |
| 3j | Sub-micromolar | h-NTPDase3 |
| 2d | 0.28 ± 0.07 | h-NTPDase8 |
The compound 3i , a close analogue to our target compound, was noted for its potent inhibition of h-NTPDase1, suggesting a similar potential for our compound due to structural similarities .
Anticancer Properties
In addition to enzyme inhibition, sulfamoyl benzamides have shown promising anticancer activities. A specific study reported that certain derivatives were effective against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest by preventing tubulin polymerization, a critical process in cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The following observations were made regarding modifications that enhance potency:
- Sulfamoyl Group : The presence of a sulfamoyl group is essential for maintaining inhibitory activity.
- Substituents on Aromatic Rings : Variations in substituents on the aromatic rings significantly affect binding affinity and selectivity towards specific h-NTPDases.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding efficiency to enzyme active sites .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Inhibition of RET Kinase : A related series of compounds demonstrated significant inhibition of RET kinase activity, indicating that modifications similar to those in our target compound can lead to high potency against specific cancer pathways .
- Antitumor Effects : In clinical settings, derivatives have shown antitumor effects with prolonged survival in patients treated with high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
